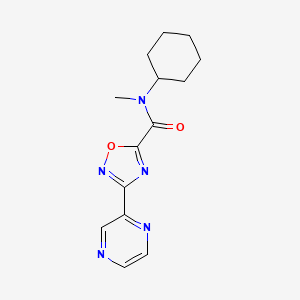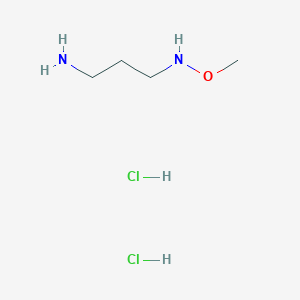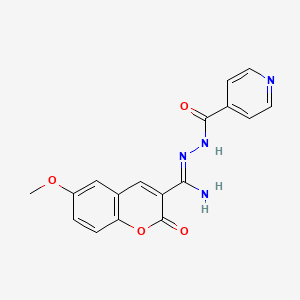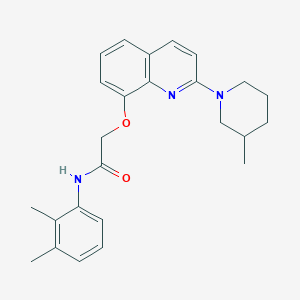![molecular formula C18H23N3O4 B2861384 N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide CAS No. 1385445-78-2](/img/structure/B2861384.png)
N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide” is a complex organic compound. It contains several functional groups, including a cyano group (-CN), a carboxamide group (CONH2), and an ether group (R-O-R’). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information or a known synthesis route for this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a spirocyclic structure (a type of cyclic compound where the ring junction is a single atom) could make the compound’s structure particularly interesting .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its functional groups. For example, the cyano group might undergo reactions such as hydrolysis, reduction, or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and functional groups.Applications De Recherche Scientifique
Antiviral and Anticancer Research
One area of application is in the development of antiviral agents. Compounds with similar structures have been synthesized and evaluated for their activity against influenza viruses, demonstrating potent inhibitory effects. For example, microwave-assisted synthesis has been utilized to create novel carboxamide compounds with antiviral activities against influenza A and B viruses, acting potentially as fusion inhibitors by preventing the conformational change of the influenza virus hemagglutinin at low pH (Göktaş et al., 2012). Similarly, other research has focused on synthesizing and testing the antiviral efficacy of spirothiazolidinone derivatives, some showing promising results against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Development of Biolubricants
Another intriguing application is in the field of biolubricants, where derivatives of dioxaspiro compounds have been synthesized from oleic acid. These novel compounds exhibit properties that make them potential candidates for biolubricant applications, highlighting the versatility of the dioxaspiro skeleton in creating environmentally friendly materials (Kurniawan et al., 2017).
Nonlinear Optical Properties and Molecular Docking
Research also extends into the exploration of nonlinear optical (NLO) properties and molecular docking analyses. Water-mediated synthesis of related compounds has demonstrated not only the potential for creating materials with unique optical properties but also their application in studying molecular interactions, such as with the colchicine binding site of tubulin, which may contribute to anticancer activity (Jayarajan et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-13(2)25-15-4-3-14(11-20-15)16(22)21-17(12-19)5-7-18(8-6-17)23-9-10-24-18/h3-4,11,13H,5-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIIRSCHHGEQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NC2(CCC3(CC2)OCCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-propan-2-yloxypyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2861302.png)


![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide](/img/structure/B2861308.png)
![ethyl 2-amino-6-(hydroxymethyl)-4-(2-nitrophenyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2861309.png)
![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2861310.png)
![Methyl 3-[{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2861312.png)


![(5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861320.png)

![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2861322.png)
![N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2861324.png)